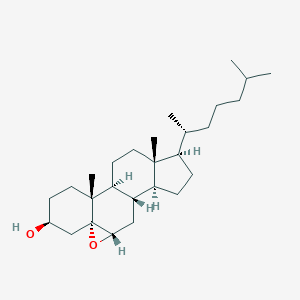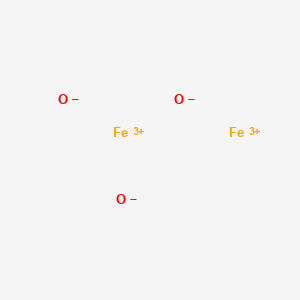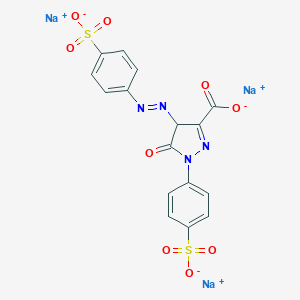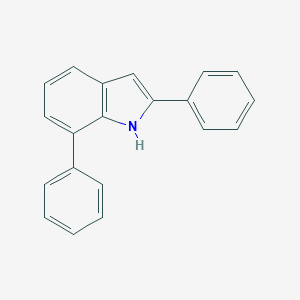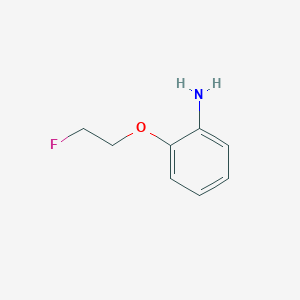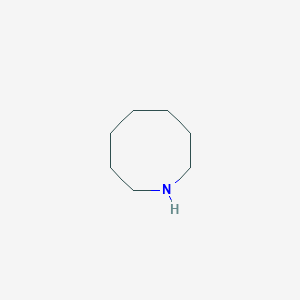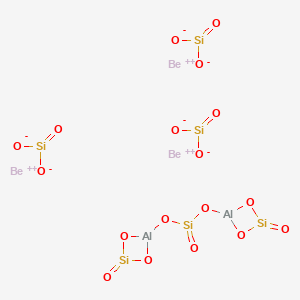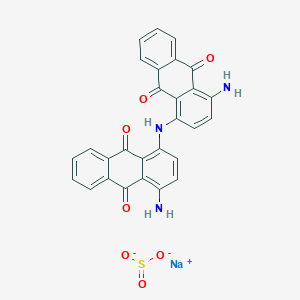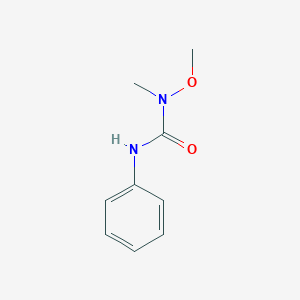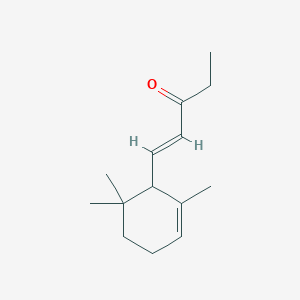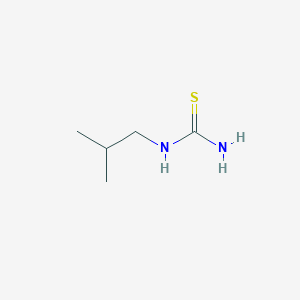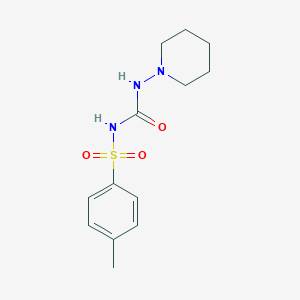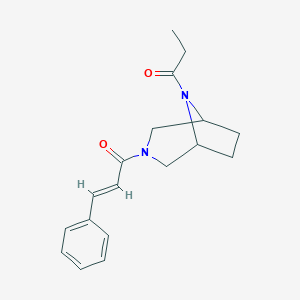
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane, also known as PPD, is a compound that has gained significant attention in the field of scientific research due to its unique chemical structure and potential applications. PPD is a bicyclic compound that contains a diazabicyclooctane ring system, which is known to exhibit potent biological activity. In
作用機序
The exact mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
生化学的および生理学的効果
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the development of inflammatory diseases. 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in tumor cells. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been shown to improve cognitive function and reduce the symptoms of neurological disorders such as Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is its potent biological activity, which makes it a valuable tool for studying the mechanisms of inflammation, cancer, and neurological disorders. However, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane is also a highly reactive compound and can be difficult to handle in the laboratory. In addition, the synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane can be challenging and requires specialized equipment and expertise.
将来の方向性
There are a number of potential future directions for research on 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane. One area of interest is the development of new synthetic methods for 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane that are more efficient and scalable. Another area of research is the investigation of the potential therapeutic applications of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane in the treatment of inflammatory diseases, cancer, and neurological disorders. Finally, further studies are needed to fully understand the mechanism of action of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane and its effects on various biological systems.
合成法
The synthesis of 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane involves the reaction of 3-phenylacryloyl chloride with 8-propionyl-3,8-diazabicyclo[3.2.1]oct-3-ene in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions for several hours. After the reaction is complete, the product is purified using column chromatography or recrystallization.
科学的研究の応用
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In addition, 3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane has been found to have potential as a treatment for neurological disorders such as Parkinson's disease and Alzheimer's disease.
特性
CAS番号 |
1507-83-1 |
|---|---|
製品名 |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo(3.2.1)octane |
分子式 |
C18H22N2O2 |
分子量 |
298.4 g/mol |
IUPAC名 |
(E)-3-phenyl-1-(8-propanoyl-3,8-diazabicyclo[3.2.1]octan-3-yl)prop-2-en-1-one |
InChI |
InChI=1S/C18H22N2O2/c1-2-17(21)20-15-9-10-16(20)13-19(12-15)18(22)11-8-14-6-4-3-5-7-14/h3-8,11,15-16H,2,9-10,12-13H2,1H3/b11-8+ |
InChIキー |
OIYONGLUJCXTFW-DHZHZOJOSA-N |
異性体SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)/C=C/C3=CC=CC=C3 |
SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
正規SMILES |
CCC(=O)N1C2CCC1CN(C2)C(=O)C=CC3=CC=CC=C3 |
同義語 |
3-(3-Phenylacryloyl)-8-propionyl-3,8-diazabicyclo[3.2.1]octane |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



